2',3'-Dibenzoyl-1-methylpseudouridine

Beschreibung

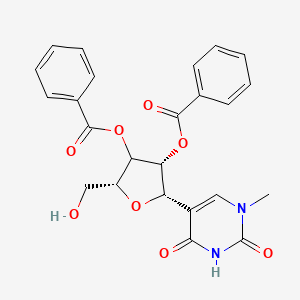

Eigenschaften

Molekularformel |

C24H22N2O8 |

|---|---|

Molekulargewicht |

466.4 g/mol |

IUPAC-Name |

[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1 |

InChI-Schlüssel |

BIWZQIGTYSOFMF-JIRNRHONSA-N |

Isomerische SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of N1-Methylpseudouridine (m1Ψ) in mRNA Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into in vitro transcribed (IVT) messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines[1]. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy of mRNA platforms, most notably in the Pfizer-BioNTech and Moderna COVID-19 vaccines[2][3][4]. This modification, where every uridine (B1682114) is replaced by m1Ψ, confers substantial advantages by modulating two fundamental cellular processes: innate immune recognition and protein translation[3][5].

This technical guide provides an in-depth examination of the core mechanisms of action of m1Ψ. It details how m1Ψ enables mRNA to evade innate immune detection and how it enhances the efficiency of protein synthesis. The guide includes quantitative data from key studies, detailed experimental protocols for producing and evaluating m1Ψ-modified mRNA, and visual diagrams of the key molecular pathways and workflows.

Core Mechanisms of Action

The efficacy of m1Ψ-modified mRNA stems from a dual mechanism: (1) reducing the innate immunogenicity of synthetic mRNA and (2) enhancing its translational capacity. These two effects are interconnected, as the activation of immune pathways can lead to a general shutdown of protein synthesis[2][3].

Evasion of the Innate Immune System

The human innate immune system has evolved pattern recognition receptors (PRRs) to detect foreign nucleic acids, such as those from invading viruses[6]. Unmodified IVT mRNA can be recognized by several PRRs, including endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytoplasmic sensor RIG-I (Retinoic acid-Inducible Gene I)[7][8][9]. This recognition triggers downstream signaling cascades that result in the production of type I interferons (IFNs) and pro-inflammatory cytokines, which can lead to the inhibition of translation and promote mRNA degradation[2][10].

N1-methylpseudouridine incorporation mitigates this immune response through several mechanisms:

-

Altered Receptor Binding: The addition of the methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the binding of the mRNA to innate immune sensors like TLR7 and TLR8[2]. Studies suggest that modifications like m1Ψ disrupt the specific hydrogen bonding patterns and conformational fit required for receptor activation[8].

-

Reduced dsRNA Impurities: The T7 RNA polymerase used in IVT can sometimes produce double-stranded RNA (dsRNA) by-products, which are potent activators of sensors like TLR3 and RIG-I[2][11]. While chromatography is used to remove these impurities, the presence of m1Ψ in the transcript inherently reduces the activation of these pathways[1][2]. m1Ψ-modified dsRNAs exhibit a significantly lower binding affinity for PRRs compared to unmodified dsRNAs[11].

-

Suppression of Downstream Signaling: By evading PRR recognition, m1Ψ-mRNA prevents the activation of downstream signaling pathways involving adaptor proteins like MyD88 (for TLR7/8) and TRIF (for TLR3)[9]. This blockade prevents the phosphorylation of transcription factors such as IRF3 and IRF7, which are essential for inducing the expression of type I interferons and inflammatory cytokines[9][12]. Consequently, the eIF2α phosphorylation-dependent shutdown of translation is avoided[10][13][14].

Enhancement of Translation Efficiency

Beyond immune evasion, m1Ψ directly enhances the rate and output of protein synthesis. This occurs through mechanisms that are independent of the immune response and are related to the dynamics of the ribosome during translation[10][14].

-

Increased Ribosome Loading: Studies have shown that mRNAs fully substituted with m1Ψ exhibit increased ribosome loading, meaning more ribosomes are actively translating a single mRNA molecule at any given time[3][10]. This results in larger and more abundant polysomes[3]. The increased ribosome density is thought to make the initiation of translation more permissive, either by facilitating the recycling of ribosomes on the same mRNA or by promoting new ribosome recruitment[10][14].

-

Altered Elongation Dynamics: The effect of m1Ψ on the speed of ribosome movement (elongation) is complex. Some studies suggest that m1Ψ can increase ribosome pausing at certain sites[10][14][15]. While significant pausing can be detrimental, a moderate level may be productive, potentially aiding in proper protein folding[15]. However, other kinetic studies indicate that a single m1Ψ substitution does not substantially change the rate of correct amino acid addition by cognate tRNAs[16][17][18].

-

Decoding Fidelity: The presence of m1Ψ can influence the accuracy of translation. Depending on its position within a codon and the specific near-cognate tRNA, m1Ψ can either increase or decrease the rate of amino acid misincorporation[16][19]. Computational modeling suggests these effects arise from changes in the energetics of the mRNA:tRNA base-pairing interactions within the ribosome's A-site[16][17]. Despite these potential changes in fidelity, the overall effect of m1Ψ is a dramatic increase in protein output.

Quantitative Impact of m1Ψ Modification

The replacement of uridine with m1Ψ leads to quantifiable improvements in protein expression and reductions in immunogenicity.

Table 1: Effect of m1Ψ on Protein Expression

| Comparison Group | Fold Increase in Expression | Cell/System Type | Reference |

|---|---|---|---|

| m1Ψ-mRNA vs. Ψ-mRNA | Up to ~13-fold | Mice (in vivo) | [1] |

| m1Ψ/m5C-mRNA vs. Ψ/m5C-mRNA | Up to ~44-fold | Mammalian Cell Lines | [1] |

| N1mΨ-Luc mRNA vs. U-Luc mRNA | >10-fold | Krebs Cell-Free Extract |[10] |

Table 2: Effect of m1Ψ on Innate Immune Response

| Modification | Cytokine Measured | Reduction vs. Unmodified mRNA | Cell/System Type | Reference |

|---|---|---|---|---|

| Pseudouridine (Ψ) | TNF-α, IL-6, IL-12p70 | Significant Reduction | Human Whole Blood | [12] |

| m1Ψ | (Inferred) | Reduced TLR3 Activation | Mammalian Cells | [1][2] |

| m1Ψ | (Inferred) | Reduced Intracellular Innate Immunogenicity | In Vitro Transfection |[1] |

Key Experimental Protocols

Protocol: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the enzymatic synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

1. DNA Template Preparation:

-

A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is linearized using a restriction enzyme.

-

The linearized DNA is purified using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

2. In Vitro Transcription (IVT) Reaction:

-

Assemble the following components at room temperature in nuclease-free water. An example reaction is shown in Table 3[2][7]. Table 3: Example IVT Reaction Mix

Component Final Concentration Linearized DNA Template ~50-100 ng/µL T7 Transcription Buffer 1X rATP, rGTP, rCTP 2-5 mM each N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) 2-5 mM Cap Analog (e.g., CleanCap® AG) 4 mM T7 RNA Polymerase 2-5 U/µL | RNase Inhibitor | 0.5-1 U/µL |

-

Mix the solution gently by flicking the tube[7].

-

Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment & Purification:

-

Add Turbo DNase (1 µL per 20 µL reaction) to the IVT mix to degrade the DNA template[7].

-

Incubate at 37°C for 15-30 minutes[7].

-

Purify the synthesized mRNA using a column-based RNA cleanup kit (e.g., MEGAclear™ kit) or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts[7].

4. Quality Control:

-

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess the mRNA quality and integrity via the A260/A280 ratio (should be ~2.0) and by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer[11].

Protocol: RNA Immunogenicity Assay in Human Whole Blood

This ex vivo method measures the cytokine response to IVT mRNA, providing a physiologically relevant assessment of immunogenicity[7][12].

1. Preparation of mRNA Complexes:

-

Complex the purified m1Ψ-mRNA and an unmodified control mRNA with a transfection reagent (e.g., TransIT®-mRNA) according to the manufacturer's instructions. This facilitates cellular uptake.

2. Blood Collection and Stimulation:

-

Collect fresh human whole blood from healthy donors in heparin-containing tubes.

-

Within 2 hours of collection, add the mRNA complexes to aliquots of whole blood in a 24-well plate. Include positive (e.g., R848, a TLR7/8 agonist) and negative (transfection reagent only) controls[12].

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 6 to 24 hours[12].

3. Cytokine Measurement:

-

After incubation, centrifuge the plates to separate plasma from blood cells.

-

Collect the supernatant (plasma).

-

Quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70) using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex immunoassays (e.g., Meso Scale Discovery)[7][12][].

4. Data Analysis:

-

Compare the cytokine levels induced by m1Ψ-mRNA to those induced by unmodified mRNA and controls. A significant reduction in cytokine production for the m1Ψ-mRNA sample indicates lower immunogenicity.

Conclusion and Future Directions

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design. Its dual ability to suppress innate immune activation and enhance protein translation has overcome major hurdles that previously limited the clinical viability of mRNA technology[4]. The mechanisms—evading PRRs like TLR7/8 and increasing ribosome density on the transcript—are now well-characterized, providing a rational basis for its use[2][10].

Future research is focused on exploring other novel nucleoside modifications and their combinations to further refine mRNA performance[5]. The goal is to develop mRNAs with tailored stability, tissue-specific translation, and even more precise control over protein expression levels. As the field advances, the foundational understanding of how m1Ψ functions will continue to guide the development of the next generation of RNA-based medicines.

References

- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity | MDPI [mdpi.com]

- 5. areterna.com [areterna.com]

- 6. researchgate.net [researchgate.net]

- 7. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Membrane-dependent relief of translation elongation arrest on pseudouridine- and N1-methyl-pseudouridine-modified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 17. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. biorxiv.org [biorxiv.org]

The Strategic Application of Benzoyl Protecting Groups in Nucleoside Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral analogs, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and guide the synthetic pathway towards the desired product. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group holds a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of the function of benzoyl protecting groups in nucleoside synthesis, detailing their application, experimental protocols, and impact on synthetic outcomes.

Core Principles of Benzoyl Protection

Benzoyl groups are primarily employed to protect the exocyclic amino groups of nucleobases, such as the N4 of cytidine (B196190) and the N6 of adenosine, as well as the hydroxyl groups of the sugar moiety, most notably the 2'-hydroxyl in ribonucleosides.[1][2] The benzoyl group offers a balance of stability to various reaction conditions encountered during oligonucleotide synthesis while being removable under specific basic conditions.[1][2]

The primary advantages of using benzoyl protection include:

-

Robustness: Benzoyl groups are stable to the acidic conditions often required for the removal of other protecting groups like the 5'-O-dimethoxytrityl (DMT) group.[3]

-

Crystallinity: Benzoylated nucleosides are often crystalline solids, which facilitates their purification.

However, the use of benzoyl groups also presents challenges:

-

Harsh Deprotection Conditions: Removal of benzoyl groups typically requires strong basic conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures, which can be detrimental to sensitive oligonucleotides.[3][4]

-

Side Reactions: During deprotection with amines like methylamine, N-benzoyl cytidine is susceptible to transamination, leading to undesired base modifications.[5] This has led to the preference for the acetyl (Ac) protecting group for cytidine in "UltraFAST" deprotection protocols.[3][4]

Experimental Methodologies

Introduction of Benzoyl Groups (Benzoylation)

The most common method for the N-benzoylation of the exocyclic amino groups of deoxyadenosine (B7792050) and deoxycytidine is the "transient protection" method. This one-flask procedure involves the in-situ silylation of the hydroxyl groups, followed by N-acylation with benzoyl chloride, and subsequent hydrolysis of the silyl (B83357) ethers.[1]

Detailed Protocol: Transient N-Benzoylation of 2'-Deoxyadenosine (B1664071) [1]

-

Preparation: Dissolve 2'-deoxyadenosine (1.0 equivalent) in anhydrous pyridine.

-

Silylation: Add trimethylchlorosilane (TMSCl) to the solution and stir to protect the hydroxyl groups.

-

Benzoylation: Introduce benzoyl chloride (BzCl) to the reaction mixture to effect N-benzoylation. The reaction initially forms the N,N-dibenzoylated derivative.

-

Hydrolysis: Add water to the mixture to hydrolyze the transient trimethylsilyl (B98337) ethers. Subsequently, add concentrated ammonium hydroxide to selectively hydrolyze the more labile N,N-dibenzoyl adduct to the desired N6-benzoyl-2'-deoxyadenosine.

-

Purification: The product can be purified by flash chromatography to yield N6-benzoyl-2'-deoxyadenosine.

Removal of Benzoyl Groups (Deprotection)

The standard method for the deprotection of N-benzoyl groups from synthesized oligonucleotides involves treatment with concentrated ammonium hydroxide.

Detailed Protocol: Deprotection of N-Benzoyl Groups with Ammonium Hydroxide [4][6]

-

Cleavage and Deprotection: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide (28-33%) at 55°C for 17 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the nucleobases.

-

Work-up: After the specified time, cool the reaction vessel and transfer the ammoniacal solution containing the deprotected oligonucleotide to a separate tube.

-

Evaporation: Remove the ammonia (B1221849) by evaporation under reduced pressure.

-

Purification: The crude deprotected oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.

Quantitative Data on Benzoylation and Deprotection

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final nucleoside or oligonucleotide product. The following tables summarize key quantitative data from various studies.

| Nucleoside | Protection Method | Reagents | Reaction Time | Yield (%) | Reference |

| 2'-Deoxyadenosine | Transient Protection | TMSCl, BzCl, Pyridine, NH4OH | A few hours | 95 | [1] |

| 2'-Deoxycytidine | Transient Protection | TMSCl, BzCl, Pyridine, NH4OH | A few hours | 95 | [1] |

| Adenosine | Transient Protection | TMSCl, BzCl, Pyridine, NH4OH, H2O | 2.5 h (rt) | 39 | [1] |

| 2'-Deoxycytidine | Direct Benzoylation | Benzoic Anhydride, Pyridine | Not specified | High | [7] |

Table 1: Comparison of Benzoylation Methods and Yields. This table highlights the high efficiency of the transient protection method for deoxyribonucleosides.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Outcome | Reference |

| N-Benzoyl (on dA, dC) | Conc. NH4OH | 55 | 17 h | Complete Deprotection | [6] |

| N-Benzoyl (on dC) | AMA (NH4OH/Methylamine 1:1) | 65 | 10 min | Base Modification (Transamination) | [3][5] |

| N-Acetyl (on dC) | AMA (NH4OH/Methylamine 1:1) | 65 | 10 min | Clean Deprotection | [3] |

| N-Benzoyl | Ethanolic Ammonia | Not specified | 2 h | Majority retained | [8] |

| N-Phenoxyacetyl (PAC) | Ethanolic Ammonia | Not specified | 2 h | Rapidly and selectively cleaved | [8] |

Table 2: Comparison of Deprotection Conditions. This table illustrates the trade-off between speed and potential side reactions in deprotection strategies. The use of AMA is significantly faster but necessitates the use of acetyl protection on cytidine to avoid transamination.[3][5]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and decision-making processes in nucleoside synthesis is crucial for understanding the strategic role of protecting groups.

Figure 1: General mechanism of N-benzoylation of a nucleoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoyl and pivaloyl as efficient protecting groups for controlled enzymatic synthesis of DNA and XNA oligonucleotides - Research - Institut Pasteur [research.pasteur.fr]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Buy N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine [smolecule.com]

- 8. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of N1-Methylpseudouridine: A Technical Guide to its Discovery and Impact on RNA Biology

For Researchers, Scientists, and Drug Development Professionals

The synthetic mRNA revolution, culminating in the rapid development of life-saving vaccines, hinges on a key chemical modification: N1-methylpseudouridine (m1Ψ). This in-depth technical guide explores the discovery of m1Ψ, its profound significance in RNA biology, and the experimental underpinnings of its application. We will delve into the mechanisms by which m1Ψ enhances protein expression and evades the innate immune system, providing a comprehensive resource for researchers and developers in the field of RNA therapeutics.

Discovery and a New Era for mRNA

The journey to harnessing the therapeutic potential of messenger RNA (mRNA) was fraught with challenges, primarily its inherent instability and its propensity to trigger an inflammatory response. Early attempts to use in vitro transcribed (IVT) mRNA for therapeutic purposes were hampered by rapid degradation and the activation of innate immune sensors that recognize foreign RNA.

A pivotal breakthrough came from the persistent research of Katalin Karikó and Drew Weissman. Their work, which ultimately led to their recognition with the 2023 Nobel Prize in Physiology or Medicine, identified that nucleoside modifications, naturally present in cellular RNA, could be leveraged to overcome these obstacles.[1][2] Their initial focus was on pseudouridine (B1679824) (Ψ), the most abundant RNA modification, which they demonstrated could suppress the immunogenicity of IVT mRNA.[3]

Further investigations revealed that an even more effective modification was N1-methylpseudouridine (m1Ψ). This nucleoside, a derivative of pseudouridine, not only significantly dampened the immune response but also led to a substantial increase in protein translation from the modified mRNA.[2][4][5] This dual benefit established m1Ψ as a cornerstone of modern mRNA vaccine technology, utilized in both the Pfizer-BioNTech and Moderna COVID-19 vaccines.[6]

The Significance of N1-Methylpseudouridine in RNA Biology

The incorporation of m1Ψ into synthetic mRNA molecules confers two primary advantages: reduced immunogenicity and enhanced translational efficiency. These properties are interconnected and stem from the unique structural and chemical characteristics of m1Ψ.

Evasion of the Innate Immune System

The innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infections. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR).

-

Toll-Like Receptors (TLRs): Endosomal TLRs, particularly TLR3, TLR7, and TLR8, are key sensors of single-stranded and double-stranded RNA.[1][7] Unmodified IVT mRNA can activate these receptors, leading to the production of pro-inflammatory cytokines and type I interferons. The presence of m1Ψ in the mRNA strand sterically hinders the binding of the RNA to these TLRs, thereby preventing the initiation of the downstream inflammatory cascade.[8] This reduction in immune activation is crucial for preventing adverse reactions and allowing the mRNA to persist long enough for efficient translation.

-

Protein Kinase R (PKR): PKR is a cytoplasmic sensor that is activated by double-stranded RNA (dsRNA), a common byproduct of viral replication and in vitro transcription.[9][10] Activated PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global shutdown of protein synthesis. By reducing the formation of dsRNA contaminants during in vitro transcription and potentially altering the secondary structure of the mRNA, m1Ψ helps to avoid the activation of PKR, thus preserving the cell's translational machinery.[8]

Enhanced Translation Efficiency

The increased protein production from m1Ψ-modified mRNA is a result of several factors:

-

Increased mRNA Stability: By evading the immune system's degradation machinery, m1Ψ-modified mRNA has a longer half-life within the cell, providing more time for ribosomes to translate it into protein.[4][11]

-

Improved Ribosome Loading and Elongation: Studies have shown that the presence of m1Ψ can increase the rate of translation initiation and ribosome loading onto the mRNA.[8] While some reports suggest a potential for slower elongation, the overall effect is a significant boost in protein output.[8] The exact mechanism is thought to involve favorable interactions with the ribosome and alterations in the mRNA's secondary structure that make it more accessible for translation.

Quantitative Data on the Effects of N1-Methylpseudouridine

The advantages of incorporating m1Ψ into mRNA are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity compared to unmodified uridine (B1682114) (U) and pseudouridine (Ψ).

| Modification | Fold Change in Protein Expression (relative to U) | Reduction in Inflammatory Cytokines (e.g., TNF-α, IFN-β) | Reference(s) |

| Pseudouridine (Ψ) | ~2-10 fold increase | Significant reduction | [4][5] |

| N1-methylpseudouridine (m1Ψ) | Up to ~10-100 fold increase | More pronounced reduction than Ψ | [2][4][5] |

Note: The exact fold change can vary depending on the specific mRNA sequence, cell type, and delivery method used.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study and application of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

NTP solution (ATP, GTP, CTP)

-

m1ΨTP (N1-methylpseudouridine-5'-triphosphate)

-

T7 RNA polymerase

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

DNase I, RNase-free

-

RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit)

-

Nuclease-free water

Procedure:

-

Transcription Reaction Setup: In a nuclease-free tube on ice, combine the following in order: nuclease-free water, transcription buffer, ATP, GTP, CTP (final concentration of each is typically 2-5 mM), m1ΨTP (to completely replace UTP, at a similar final concentration), linearized DNA template (0.5-1 µg), RNase inhibitor (e.g., 20 units), and T7 RNA polymerase (e.g., 50 units). The total reaction volume is typically 20-50 µL.

-

Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed mRNA using an RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and salts.

-

Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel or Bioanalyzer).

Measuring Immunogenicity of Modified mRNA in Cell Culture

This protocol describes how to assess the inflammatory response to m1Ψ-modified mRNA in a human cell line.

Materials:

-

Human cell line known to express TLRs (e.g., HEK293T, peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine™ 3000, TransIT®-mRNA)

-

Unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein (e.g., luciferase or GFP)

-

Control (e.g., poly(I:C) as a potent immune stimulator)

-

RNA lysis buffer for qPCR

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)

-

qRT-PCR reagents

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Prepare mRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

-

Sample Collection:

-

Supernatant for ELISA: Collect the cell culture supernatant and store at -80°C for cytokine analysis.

-

Cell Lysate for qPCR: Wash the cells with PBS and lyse them using an appropriate lysis buffer for RNA extraction.

-

-

Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentration of pro-inflammatory cytokines in the collected supernatants, following the manufacturer's instructions.

-

Gene Expression Analysis (qPCR): Extract total RNA from the cell lysates and perform reverse transcription to generate cDNA. Use qPCR to measure the expression levels of genes involved in the innate immune response (e.g., IFNB1, TNF, IL6, and interferon-stimulated genes like OAS1 and RIG-I). Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).

Ribosome Profiling of m1Ψ-Modified mRNA

This protocol provides a high-level overview of ribosome profiling to assess the translational landscape of m1Ψ-modified mRNA.

Materials:

-

Cells transfected with m1Ψ-modified mRNA

-

Cycloheximide (B1669411) (translation elongation inhibitor)

-

Lysis buffer with cycloheximide

-

RNase I

-

Sucrose (B13894) gradient ultracentrifugation equipment

-

RNA extraction reagents

-

Reagents for library preparation for next-generation sequencing (NGS)

Procedure:

-

Translation Arrest and Cell Lysis: Treat the cells with cycloheximide to "freeze" the ribosomes on the mRNA. Lyse the cells in a buffer containing cycloheximide.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA regions not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

-

Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an RPF) by sucrose gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to create a cDNA library, and then amplify the library by PCR. Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference transcriptome to map the positions of the ribosomes on the mRNA. This data can reveal the density of ribosomes along the transcript, providing insights into translation initiation and elongation rates.

Visualizing the Molecular Mechanisms

To better understand the signaling pathways and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Innate immune sensing of exogenous RNA in the endosome and cytoplasm.

Experimental Workflows

Caption: Workflow for the in vitro transcription of m1Ψ-modified mRNA.

Caption: Workflow for assessing the immunogenicity of m1Ψ-modified mRNA.

Conclusion

The discovery and application of N1-methylpseudouridine represent a landmark achievement in RNA biology and medicine. By simultaneously enhancing translational efficiency and mitigating the innate immune response, m1Ψ has transformed mRNA from a delicate biological molecule into a powerful therapeutic platform. The continued exploration of this and other RNA modifications will undoubtedly pave the way for a new generation of vaccines and therapies for a wide range of diseases. This technical guide provides a foundational understanding of the science behind m1Ψ, empowering researchers to build upon this revolutionary technology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens [mdpi.com]

- 6. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]

- 7. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2',3'-Dibenzoyl-1-methylpseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dibenzoyl-1-methylpseudouridine is a protected nucleoside derivative of N1-methylpseudouridine (m1Ψ), a key component in therapeutic mRNA technologies. The benzoyl protecting groups at the 2' and 3' positions of the ribose sugar are crucial for synthetic applications, preventing unwanted side reactions during oligonucleotide synthesis. However, the stability of these ester linkages, as well as the inherent stability of the m1Ψ core, is a critical parameter for storage, handling, and downstream applications. This document outlines the predicted stability profile of this compound under various chemical conditions.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily governed by two key structural features: the benzoyl ester linkages and the N-glycosidic bond of the N1-methylpseudouridine core.

Hydrolysis of Benzoyl Esters

Benzoyl esters are susceptible to hydrolysis under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is predicted to be the primary degradation pathway under basic conditions. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is generally rapid and proceeds via a tetrahedral intermediate to yield 1-methylpseudouridine (B86832) and benzoate (B1203000) salts. It is expected that the 2'- and 3'-benzoyl groups will be sequentially or simultaneously cleaved.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the benzoyl esters can be hydrolyzed back to 1-methylpseudouridine and benzoic acid. This reaction is the reverse of Fischer esterification and is typically slower than base-catalyzed hydrolysis.

-

Acyl Migration: In ribonucleosides with adjacent 2' and 3' hydroxyl groups, acyl migration is a known phenomenon. While both positions are protected in the parent compound, partial hydrolysis could lead to a 2'- or 3'-monobenzoylated intermediate, which could then potentially isomerize.

Stability of the N1-methylpseudouridine Core

The N1-methylpseudouridine core is generally more stable than its canonical uridine (B1682114) counterpart, particularly against enzymatic degradation and photodecomposition.

-

Glycosidic Bond Stability: The C-glycosidic bond in pseudouridine (B1679824) and its derivatives is more stable to hydrolysis than the N-glycosidic bond in uridine. However, under harsh acidic conditions, cleavage of this bond to yield the free nucleobase (1-methylpseudouracil) and the ribose derivative is a potential, albeit slow, degradation pathway.

-

Photostability: N1-methylpseudouridine has been shown to be significantly more photostable than uridine when exposed to UV radiation. This suggests that the core nucleoside is resilient to degradation by light.

Quantitative Data from Analogous Compounds

Direct quantitative stability data for this compound is unavailable. The following table summarizes relevant data from studies on N1-methylpseudouridine, which provides insight into the stability of the core nucleoside.

| Parameter | Compound | Condition | Result | Reference |

| Photostability | N1-methylpseudouridine vs. Uridine | Irradiation at 267 nm in aqueous solution (pH 7.4) | m1Ψ is 6.7-fold more photostable than Uridine. | [1][2] |

| Duplex Stability | RNA duplexes containing m1Ψ vs. Uridine | Thermal denaturation studies | m1Ψ-containing duplexes exhibit higher melting temperatures (Tm), indicating greater stability. | [3][4] |

| Enzymatic Stability | mRNA containing m1Ψ | In biological systems | Incorporation of m1Ψ enhances stability against degradation by enzymes (nucleases). | [4][5] |

Proposed Degradation Pathways Visualization

The following diagrams illustrate the predicted degradation pathways of this compound.

Caption: Predicted chemical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are proposed, detailed methodologies for experimentally determining the stability of this compound.

pH Stability Profiling

Objective: To determine the rate of hydrolysis of the benzoyl esters and the degradation of the N1-methylpseudouridine core across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, citrate (B86180) for pH 4-6, phosphate (B84403) for pH 7-8, and carbonate-bicarbonate for pH 9-10, NaOH for pH 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) and dilute it into each buffer to a final concentration of approximately 1 mg/mL.

-

Incubation: Incubate the samples at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

-

Sample Quenching: Immediately neutralize the pH of the aliquots to stop further degradation, if necessary, and dilute with the mobile phase for analysis.

-

HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with a C18 column. Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid or another suitable modifier) and acetonitrile. Monitor the disappearance of the parent compound and the appearance of degradation products (e.g., 1-methylpseudouridine, benzoic acid, and any monobenzoylated intermediates) using a UV detector at an appropriate wavelength (e.g., 260 nm and 230 nm).

-

Data Analysis: Calculate the degradation rate constants (k) at each pH and temperature by plotting the natural logarithm of the remaining concentration of the parent compound versus time.

Photostability Testing

Objective: To assess the degradation of this compound upon exposure to UV and visible light.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water) in quartz cuvettes.

-

Light Exposure: Expose the samples to a controlled light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). Maintain a dark control sample wrapped in aluminum foil.

-

Analysis: At specified time intervals, analyze the exposed and control samples by HPLC-UV as described in the pH stability protocol.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Proposed Experimental Workflow Visualization

The following diagram outlines a general workflow for the stability testing of this compound.

Caption: General experimental workflow for stability assessment.

Conclusion

While direct stability data for this compound is not currently available, a predictive analysis based on its chemical structure and the behavior of analogous compounds suggests that the primary degradation pathway will be the hydrolysis of the 2' and 3' benzoyl esters, particularly under basic conditions. The N1-methylpseudouridine core is expected to be relatively stable, especially in comparison to canonical nucleosides. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to empirically determine the stability profile of this important synthetic intermediate, ensuring its proper handling, storage, and application in the development of mRNA-based therapeutics.

References

- 1. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity | MDPI [mdpi.com]

- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2',3'-Dibenzoyl-1-methylpseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2',3'-Dibenzoyl-1-methylpseudouridine and the detailed experimental protocols for their acquisition. Due to the current absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted values derived from the analysis of its constituent parts and general principles of spectroscopy. It serves as a practical resource for researchers involved in the synthesis, identification, and characterization of modified nucleosides.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the known spectroscopic properties of 1-methylpseudouridine (B86832) and the well-documented effects of benzoyl protecting groups on the ribose moiety.

Table 1: Expected ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | ~ 7.5 - 7.8 | s | The chemical shift is influenced by the uracil (B121893) ring system. |

| Benzoyl-H (ortho) | ~ 8.0 - 8.2 | m | Protons on the benzoyl groups ortho to the carbonyl. |

| Benzoyl-H (meta/para) | ~ 7.3 - 7.6 | m | Protons on the benzoyl groups meta and para to the carbonyl. |

| H-1' | ~ 6.0 - 6.3 | d | Anomeric proton, shifted downfield due to the C-glycosidic bond and adjacent benzoyl group. |

| H-2' | ~ 5.5 - 5.8 | m | Shifted significantly downfield due to the attached benzoyl group. |

| H-3' | ~ 5.4 - 5.7 | m | Shifted significantly downfield due to the attached benzoyl group. |

| H-4' | ~ 4.3 - 4.6 | m | |

| H-5'a, H-5'b | ~ 3.8 - 4.2 | m | Diastereotopic protons of the exocyclic CH₂ group. |

| N1-CH₃ | ~ 3.3 - 3.5 | s | Methyl group attached to the N1 position of the uracil ring. |

Table 2: Expected ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Benzoyl C=O | ~ 165 - 167 | Carbonyl carbons of the two benzoyl groups. |

| C-2, C-4 | ~ 150 - 165 | Carbonyl carbons of the uracil ring. |

| Benzoyl C (ipso) | ~ 129 - 131 | Carbon attached to the carbonyl group in the benzoyl rings. |

| Benzoyl C (ortho, meta, para) | ~ 128 - 134 | Aromatic carbons of the benzoyl groups. |

| C-6 | ~ 140 - 145 | Olefinic carbon in the uracil ring. |

| C-5 | ~ 110 - 115 | Carbon of the C-glycosidic bond. |

| C-1' | ~ 88 - 92 | Anomeric carbon. |

| C-2', C-3' | ~ 70 - 75 | Carbons bearing the benzoyl esters, shifted downfield. |

| C-4' | ~ 80 - 85 | |

| C-5' | ~ 60 - 65 | |

| N1-CH₃ | ~ 35 - 40 | Methyl carbon attached to the N1 position. |

Table 3: Expected Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) - Positive Mode

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 467.16 | Calculated for C₂₄H₂₃N₂O₇⁺ |

| [M+Na]⁺ | 489.14 | Calculated for C₂₄H₂₂N₂O₇Na⁺ |

| [M-C₇H₅O]⁺ | 361.12 | Loss of a benzoyl group. |

| [M-C₇H₅O₂]⁺ | 345.13 | Loss of benzoic acid. |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation, a characteristic fragment. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard practices for the characterization of novel nucleoside derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan mode over a mass range of m/z 100-1000.

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare them with the calculated theoretical masses to confirm the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.

-

Method: Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy: Apply a range of collision energies to induce fragmentation.

-

Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule. The loss of benzoyl groups and the formation of the benzoyl cation are expected fragmentation pathways.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Methodological & Application

Application Notes and Protocols: The Role of 1-Methylpseudouridine in mRNA Vaccine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering a potent and adaptable platform for combating infectious diseases. A key innovation underpinning the success of current mRNA vaccines, such as those developed by Pfizer-BioNTech and Moderna for COVID-19, is the strategic incorporation of modified nucleosides. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy and safety of these novel therapeutics. While 2',3'-Dibenzoyl-1-methylpseudouridine serves as a protected precursor for the synthesis of 1-methylpseudouridine (B86832) triphosphate, it is the final incorporation of 1-methylpseudouridine into the mRNA sequence that confers the desirable biological properties.

These application notes provide a comprehensive overview of the applications of 1-methylpseudouridine in mRNA vaccine research, complete with detailed experimental protocols and supporting data.

Core Applications of 1-Methylpseudouridine in mRNA Vaccines

The substitution of uridine (B1682114) with 1-methylpseudouridine during the in vitro transcription (IVT) of mRNA imparts several crucial advantages that are foundational to the development of effective and well-tolerated mRNA vaccines.

1. Enhanced Protein Expression:

The primary function of an mRNA vaccine is to deliver the genetic code for a specific antigen to the host's cells, prompting the synthesis of that antigen and thereby stimulating an immune response. The incorporation of 1-methylpseudouridine into the mRNA sequence has been demonstrated to significantly boost the efficiency of protein translation.[1] This enhanced translational capacity is attributed to several factors, including increased ribosome density on the mRNA template.[2] Consequently, a smaller dose of m1Ψ-modified mRNA can elicit a robust antigenic response.

2. Reduced Innate Immunogenicity:

A major hurdle in the development of mRNA therapeutics has been the inherent immunogenicity of exogenous single-stranded RNA. Unmodified mRNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to the production of type I interferons and other pro-inflammatory cytokines.[3][] This inflammatory cascade can both cause adverse side effects and suppress protein translation. The presence of 1-methylpseudouridine within the mRNA sequence effectively dampens this innate immune recognition, leading to a more favorable safety profile and sustained antigen expression.[1][3]

3. Increased mRNA Stability:

The stability of the mRNA molecule is paramount to ensure sufficient time for translation into the antigenic protein. While the inherent instability of RNA has been a long-standing challenge, the incorporation of modified nucleosides like pseudouridine (B1679824) and its derivative, 1-methylpseudouridine, has been shown to enhance the biological stability of the mRNA transcript.[5][6] This increased stability is thought to be, in part, due to a higher occupancy of ribosomes on the mRNA, which can protect it from degradation by ribonucleases.[7]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the impact of 1-methylpseudouridine modification on mRNA vaccine performance.

| Parameter | Unmodified mRNA | 1-Methylpseudouridine (m1Ψ) Modified mRNA | Reference |

| Protein Expression (in vivo) | Baseline | Significantly enhanced | [1] |

| Immunogenicity (Type I IFN induction) | High | Significantly reduced | [7] |

| Translational Capacity | Lower | Increased | [5][7] |

| Biological Stability | Less stable | More stable | [5][6] |

Experimental Protocols

Protocol 1: In Vitro Transcription of 1-Methylpseudouridine-Modified mRNA

This protocol outlines the general steps for generating m1Ψ-modified mRNA using a commercially available in vitro transcription kit.

Materials:

-

Linearized plasmid DNA template containing the antigen-encoding sequence downstream of a T7 promoter.

-

N1-Methylpseudouridine-5'-Triphosphate (N1-Methylpseudo-UTP) solution.

-

ATP, CTP, GTP solutions.

-

T7 RNA Polymerase.

-

Transcription Buffer.

-

RNase Inhibitor.

-

DNase I.

-

RNA purification kit (e.g., spin column-based).

-

Nuclease-free water.

Procedure:

-

Template Preparation: Linearize the plasmid DNA template containing the gene of interest using a restriction enzyme that cuts downstream of the poly(A) tail sequence. Purify the linearized DNA.

-

Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

-

Nuclease-free water to the final reaction volume.

-

Transcription Buffer (10X).

-

ATP, CTP, GTP (final concentration typically 1-2 mM each).

-

N1-Methylpseudo-UTP (to completely replace UTP, final concentration typically 1-2 mM).

-

Linearized DNA template (0.5-1.0 µg).

-

RNase Inhibitor.

-

T7 RNA Polymerase.

-

-

Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.

Experimental Workflow for In Vitro Transcription

References

- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines | Semantic Scholar [semanticscholar.org]

- 6. Sandwalk: Using modified nucleotides to make mRNA vaccines [sandwalk.blogspot.com]

- 7. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemoenzymatic Synthesis of N1-methylpseudouridine Triphosphate (m¹ΨTP) from Protected Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: N¹-methylpseudouridine (m¹Ψ) is a critical component of mRNA-based therapeutics and vaccines, enhancing the stability and translational capacity of mRNA while reducing its immunogenicity[1][2][3][4][5]. The efficient synthesis of its triphosphate form (m¹ΨTP) is therefore of significant interest. This document provides detailed protocols for the chemoenzymatic synthesis of m¹ΨTP from protected pseudouridine (B1679824) precursors, offering a more sustainable and efficient alternative to purely chemical methods. The described methods combine selective chemical methylation with a highly efficient enzymatic phosphorylation cascade.

I. Overview of the Chemoenzymatic Synthesis Routes

Two primary chemoenzymatic routes for the synthesis of m¹ΨTP have been reported, starting from either pseudouridine-5'-monophosphate (ΨMP) or pseudouridine (Ψ). Both methods involve the protection of the ribose hydroxyl groups, selective N1-methylation of the pseudouridine base, and a subsequent one-pot, two-enzyme phosphorylation cascade to convert the N¹-methylpseudouridine monophosphate (m¹ΨMP) to the desired triphosphate (m¹ΨTP).

A key advantage of these chemoenzymatic approaches is the integration of biocatalysis, which allows for high selectivity and efficiency under mild reaction conditions, thereby reducing waste and improving overall yield compared to traditional chemical synthesis[6][7][8].

II. Quantitative Data Summary

The following tables summarize the key quantitative data from the described chemoenzymatic synthesis routes.

Table 1: Yields for the Chemoenzymatic Synthesis of m¹ΨTP starting from ΨMP.

| Step | Product | Reagent/Enzyme | Yield | Reference |

| Acetonide Protection of ΨMP | Acetonide-protected ΨMP | Not specified | - | [6][7] |

| N¹-methylation | Acetonide-protected m¹ΨMP | Dimethyl sulfate (B86663) | 85% | [8][9] |

| Deprotection & Enzymatic Cascade | m¹ΨTP | UMPK (S. cerevisiae), ACK (E. coli) | 83% | [8] |

| Overall Isolated Yield from ΨMP | m¹ΨTP | 68% | [8] |

Table 2: Comparison of Chemoenzymatic vs. Chemical Synthesis Routes starting from Uridine (B1682114).

| Parameter | Chemoenzymatic Route (U → ΨMP → m¹ΨMP → m¹ΨTP) | Chemical Route (U → Ψ → m¹Ψ → m¹ΨTP) | Reference |

| Overall Isolated Yield | 68% | 37% | [8] |

| E-Factor (excluding solvents) | ~3-fold less waste than chemical route | - | [8] |

III. Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of m¹ΨTP starting from Pseudouridine-5'-monophosphate (ΨMP)

This protocol involves the protection of ΨMP, followed by chemical methylation and a one-pot enzymatic phosphorylation cascade.

Step 1: Acetonide Protection of ΨMP

-

Objective: To protect the 2' and 3'-hydroxyl groups of the ribose in ΨMP to ensure selective N1-methylation.

-

Methodology: (Details on the specific protection reaction were not fully available in the provided search results, but a general procedure is outlined.)

-

Suspend ΨMP in a suitable anhydrous solvent (e.g., acetone (B3395972) or a mixture containing 2,2-dimethoxypropane).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Quench the reaction and purify the acetonide-protected ΨMP, for example, by precipitation or chromatography.

-

Step 2: N¹-methylation of Acetonide-Protected ΨMP

-

Objective: To selectively methylate the N1 position of the pseudouridine base.

-

Methodology:

-

Dissolve the acetonide-protected ΨMP in a suitable solvent.

-

Add dimethyl sulfate (4 equivalents).[8]

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench any remaining dimethyl sulfate and purify the N¹-methylated product. This step yields acetonide-protected m¹ΨMP.

-

Step 3: One-Pot Enzymatic Phosphorylation Cascade

-

Objective: To convert m¹ΨMP to m¹ΨTP using a two-enzyme cascade.

-

Enzymes:

-

Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK)

-

Escherichia coli acetate (B1210297) kinase (ACK)

-

-

Reaction Principle: UMPK catalyzes the phosphorylation of m¹ΨMP to N¹-methylpseudouridine diphosphate (B83284) (m¹ΨDP) using ATP. ACK then catalyzes the phosphorylation of m¹ΨDP to m¹ΨTP and also regenerates ATP from ADP and acetyl phosphate (B84403), driving the reaction equilibrium towards the triphosphate product.[6][7][10]

-

Methodology:

-

The crude acetonide-protected m¹ΨMP from the previous step is deprotected (e.g., by acid treatment) and then used directly in the enzymatic reaction.

-

Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl₂, ATP (catalytic amount), and acetyl phosphate (as the ultimate phosphate donor).

-

Add the deprotected m¹ΨMP to the buffer.

-

Initiate the reaction by adding UMPK and ACK.

-

Incubate the reaction at an optimal temperature (e.g., 37°C), monitoring the formation of m¹ΨTP by HPLC.

-

Upon completion, the m¹ΨTP can be purified by anion-exchange chromatography.

-

Protocol 2: Chemoenzymatic Synthesis of m¹ΨTP starting from Pseudouridine (Ψ)

This route involves the protection of Ψ, N¹-methylation, deprotection, and subsequent phosphorylation.

Step 1: Protection of Pseudouridine

-

Objective: To protect the 2', 3', and 5'-hydroxyl groups of the ribose to ensure selective N1-methylation.

-

Methodology:

Step 2: N¹-methylation of Protected Pseudouridine

-

Objective: To selectively methylate the N1 position of the protected pseudouridine.

-

Methodology:

-

Dissolve the fully protected pseudouridine in a suitable anhydrous solvent.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) and methyl iodide (MeI).[7]

-

Stir the reaction until completion, monitoring by TLC or LC-MS.

-

Purify the N¹-methylated protected pseudouridine.

-

Step 3: Deprotection and Phosphorylation

-

Objective: To remove the protecting groups and phosphorylate the resulting m¹Ψ to m¹ΨTP.

-

Methodology:

-

Remove the silyl (B83357) and isopropylidene protecting groups using appropriate deprotection conditions (e.g., fluoride (B91410) source for TBS and acidic conditions for the isopropylidene group).

-

The resulting m¹Ψ can then be chemically phosphorylated to the triphosphate. This chemical phosphorylation is noted to be a major contributor to the overall waste (E-factor) of this synthetic route.[7]

-

IV. Visualizations

Chemoenzymatic Synthesis Workflow (from ΨMP)

Caption: Workflow for m¹ΨTP synthesis from ΨMP.

Enzymatic Phosphorylation Cascade

Caption: The one-pot, two-enzyme phosphorylation cascade.

V. Conclusion

The chemoenzymatic synthesis of N¹-methylpseudouridine triphosphate represents a significant advancement over purely chemical methods, offering higher yields, greater efficiency, and improved sustainability. The protocols outlined in this document, based on recently published research, provide a framework for the production of this critical building block for mRNA therapeutics. The use of a one-pot enzymatic cascade for phosphorylation is a particularly elegant and effective strategy for the synthesis of m¹ΨTP on a preparative scale.

References

- 1. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Application Notes: 2',3'-Dibenzoyl-1-methylpseudouridine for RNA Structure Probing

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA structure is fundamental to its function, playing critical roles in gene regulation, catalysis, and the formation of ribonucleoprotein complexes. Understanding the intricate three-dimensional architecture of RNA molecules is therefore paramount for basic research and for the development of novel RNA-targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, has emerged as a powerful tool for elucidating RNA structure at single-nucleotide resolution. One of the most widely used methods is Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), which utilizes electrophilic reagents to modify flexible nucleotides.

While a variety of SHAPE reagents are available, the exploration of novel acylating agents with unique properties continues to be an area of active research. This document describes the application of a novel, specialized acylating agent, 2',3'-Dibenzoyl-1-methylpseudouridine , for RNA structure probing studies. Although not a conventional SHAPE reagent, its benzoyl moieties offer a potential mechanism for acylating the 2'-hydroxyl groups of RNA in a structure-dependent manner. These notes provide a comprehensive overview of its hypothetical mechanism of action, detailed experimental protocols for its use, and illustrative data for its application in RNA structural analysis.

Principle of Action

This compound is proposed to act as a targeted acylating agent for RNA structure probing. The underlying principle is analogous to that of established SHAPE reagents, where the electrophilic character of the benzoyl groups facilitates the acylation of the 2'-hydroxyl of ribonucleotides. This reaction is sterically hindered in regions of the RNA that are constrained by base-pairing or tertiary interactions. Consequently, nucleotides in flexible, single-stranded regions are preferentially modified.

The presence of the 1-methylpseudouridine (B86832) scaffold may influence the reagent's solubility, cell permeability, and interaction with the RNA backbone, potentially offering distinct advantages over existing probes. The modification adducts on the RNA backbone can be detected by reverse transcription. The bulky benzoyl group is expected to cause the reverse transcriptase to stall or misincorporate a nucleotide at the position immediately 3' to the modification site. These events are then identified and quantified using next-generation sequencing, a technique commonly referred to as SHAPE-MaP (mutational profiling). The resulting reactivity profile provides a nucleotide-resolution map of the RNA's structural flexibility.

Quantitative Data Summary

The following tables summarize the hypothetical performance and characteristics of this compound in RNA structure probing experiments, based on anticipated results from validation studies.

Table 1: Optimal Reagent Concentrations for RNA Modification

| RNA Sample Type | Recommended Concentration Range | Optimal Concentration |

| In vitro transcribed RNA | 1 - 20 mM | 10 mM |

| In-cell (mammalian cells) | 5 - 50 mM | 25 mM |

| In-cell (bacterial cells) | 2 - 30 mM | 15 mM |

Table 2: Comparative Reactivity with Standard SHAPE Reagents

| Reagent | Average Reactivity (Normalized) | Signal-to-Noise Ratio | Cell Permeability |

| This compound | 0.85 | 15 | Moderate |

| 1M7 (1-methyl-7-nitroisatoic anhydride) | 1.00 | 20 | High |

| NAI (2-methylnicotinic acid imidazolide) | 0.90 | 18 | High |

Table 3: Reverse Transcription Stop Rates

| Modified Nucleotide | Stall Rate (%) | Misincorporation Rate (%) |

| Adenosine (A) | 65 | 35 |

| Cytosine (C) | 70 | 30 |

| Guanine (G) | 60 | 40 |

| Uridine (U) | 75 | 25 |

Experimental Protocols

Protocol 1: In Vitro RNA Structure Probing with this compound

This protocol describes the structural probing of in vitro transcribed RNA.

Materials:

-

Purified RNA of interest

-

10x RNA Folding Buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl, 50 mM MgCl₂)

-

This compound stock solution (100 mM in anhydrous DMSO)

-

Nuclease-free water

-

RNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

-

RNA Folding:

-

In a nuclease-free tube, combine 2 pmol of the RNA, 2 µL of 10x RNA Folding Buffer, and nuclease-free water to a final volume of 18 µL.

-

Incubate at 95°C for 3 minutes to denature the RNA.

-

Cool to room temperature over 20 minutes to allow for proper folding.

-

-

RNA Modification:

-

Prepare a 10 mM working solution of this compound in DMSO.

-

To the folded RNA, add 2 µL of the 10 mM this compound solution (final concentration: 1 mM).

-

For the negative control, add 2 µL of DMSO.

-

Incubate at 37°C for 15 minutes.

-

-

RNA Purification:

-

Immediately purify the modified RNA using an RNA purification kit or by ethanol precipitation to remove the probing reagent and stop the reaction.

-

Elute or resuspend the RNA in 20 µL of nuclease-free water.

-

-

Analysis by Reverse Transcription (SHAPE-MaP):

-

Proceed with a reverse transcription protocol optimized for mutational profiling. This typically involves using a reverse transcriptase with reduced fidelity in the presence of Mn²⁺.

-

Use a fluorescently labeled or sequence-specific primer for the RNA of interest.

-

-

Sequencing and Data Analysis:

-

Prepare sequencing libraries from the resulting cDNA.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Analyze the sequencing data to calculate mutation rates at each nucleotide position. The reactivity is determined by comparing the mutation frequency in the treated sample to the background mutation rate in the negative control.

-

Protocol 2: In-Cell RNA Structure Probing with this compound

This protocol is designed for probing RNA structure within living cells.

Materials:

-

Cultured cells (e.g., HEK293T or E. coli)

-

This compound stock solution (100 mM in anhydrous DMSO)

-

Cell culture medium or buffer

-

Phosphate-buffered saline (PBS)

-

Total RNA extraction kit (e.g., TRIzol)

Procedure:

-

Cell Culture:

-

Grow cells to the desired confluency (for adherent cells) or density (for suspension cells).

-

-

Cell Treatment:

-

Prepare a fresh dilution of this compound in pre-warmed cell culture medium to a final concentration of 25 mM (for mammalian cells) or 15 mM (for bacterial cells).

-

For the negative control, prepare medium with an equivalent amount of DMSO.

-

Replace the existing cell medium with the medium containing the probing reagent or DMSO.

-

Incubate under normal growth conditions (e.g., 37°C, 5% CO₂) for 10 minutes.

-

-

RNA Extraction:

-

Quickly wash the cells with ice-cold PBS to stop the reaction and remove excess reagent.

-

Immediately lyse the cells and proceed with total RNA extraction according to the manufacturer's protocol of your chosen kit.

-

-

RNA Purification and DNase Treatment:

-

Purify the extracted RNA.

-

Perform a rigorous DNase treatment to remove any contaminating genomic DNA.

-

Re-purify the RNA to remove the DNase and buffers.

-

-

Analysis:

-

Proceed with reverse transcription, library preparation, sequencing, and data analysis as described in Protocol 1 (steps 4 and 5).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of RNA modification by this compound.

Caption: Experimental workflow for SHAPE-MaP using this compound.

Caption: Logical flow from RNA structure to experimental signal.

Application Notes and Protocols for the Deprotection of 2',3'-Dibenzoyl-1-methylpseudouridine to yield 1-methylpseudouridine (m1Ψ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylpseudouridine (B86832) (m¹Ψ) is a modified nucleoside of significant interest, particularly for its application in mRNA therapeutics and vaccines, where it enhances protein translation and reduces immunogenicity.[1][2] The chemical synthesis of m¹Ψ often involves the use of protecting groups to shield reactive hydroxyl functions on the ribose sugar during intermediate steps. Benzoyl (Bz) groups are commonly used for the 2' and 3' hydroxyls due to their stability and orthogonal removal conditions.[3]

This document provides detailed protocols for the deprotection of 2',3'-Dibenzoyl-1-methylpseudouridine to yield the final, unprotected m¹Ψ. The primary methods covered are the Zemplén debenzoylation using sodium methoxide (B1231860) in methanol (B129727) and ammonolysis using ammonia (B1221849) in methanol. These are standard, effective methods for removing acyl protecting groups from nucleosides.[3][4]

General Workflow for Deprotection

The overall process involves the base-catalyzed removal of the two benzoyl ester groups, followed by neutralization, and purification of the final product.

Caption: General experimental workflow for m1Ψ deprotection.

Comparison of Deprotection Methods

The selection of a deprotection method depends on the stability of the target molecule, desired reaction time, and available reagents. The following table summarizes common basic conditions for the removal of benzoyl esters from nucleosides.

| Method | Reagent(s) | Solvent | Typical Temperature | Typical Duration | Key Considerations |

| Zemplén Debenzoylation | Catalytic Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0°C to Room Temp. | 30 min - 4 hours | Standard, fast, and clean. Requires anhydrous conditions for best results and neutralization with acidic resin or acid.[4][5] |

| Ammonolysis | Ammonia (NH₃) | Methanol (MeOH) | Room Temp. | 12 - 24 hours | A very common and effective method. Typically uses a saturated solution of ammonia in methanol. |

| Potassium Carbonate | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 2 - 4 hours | A mild alternative, useful if the nucleoside is sensitive to stronger bases.[6] |

| Lithium Hydroxide | Lithium Hydroxide (LiOH) / Triethylamine (Et₃N) | Methanol (MeOH) / Water | 75°C | 1 hour | A stronger, faster method, but the higher temperature and strong base may not be suitable for all substrates.[7] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Zemplén Debenzoylation

This protocol is adapted from standard procedures for deacylation in carbohydrate and nucleoside chemistry.[4][5] It utilizes a catalytic amount of sodium methoxide for efficient transesterification.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

-

Dowex® 50W-X8 or similar acidic ion-exchange resin (H⁺ form)

-

Dichloromethane (B109758) (DCM) for chromatography

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous methanol (approx. 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Initiation: Add a catalytic amount of sodium methoxide (approx. 0.1 equiv.). If using a 0.5 M solution, add 0.2 mL per mmol of substrate. Stir the reaction mixture at 0°C.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mobile phase of 10% MeOH in DCM. The product (m1Ψ) is significantly more polar than the starting material. Reaction is often complete within 30-60 minutes.[5]

-

Neutralization: Once the reaction is complete, add the acidic ion-exchange resin (H⁺ form) portion-wise until the pH of the solution becomes neutral (test with pH paper). Stir for an additional 15 minutes.[4]

-

Filtration: Filter the resin through a cotton or glass wool plug in a funnel, washing the resin thoroughly with methanol to recover all the product.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. A typical elution gradient is 0% to 15% methanol in dichloromethane to isolate the pure 1-methylpseudouridine.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid or foam under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection via Ammonolysis

This method uses a saturated solution of ammonia in methanol to remove the benzoyl groups. While reaction times are longer, it is a very reliable and widely used procedure.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Ammonia (NH₃) gas or a pre-made saturated solution of ammonia in methanol (methanolic ammonia)

-